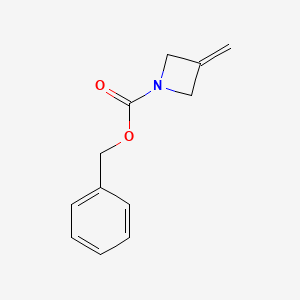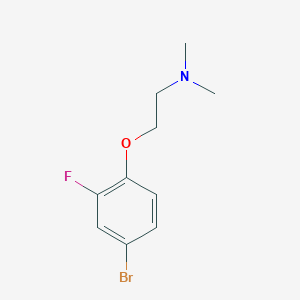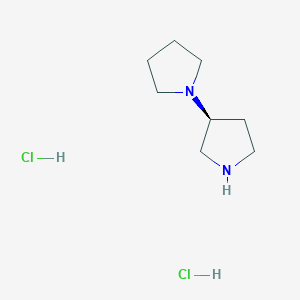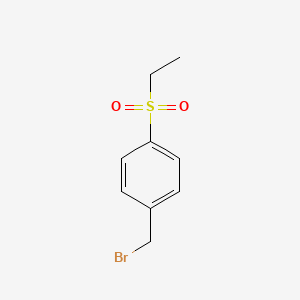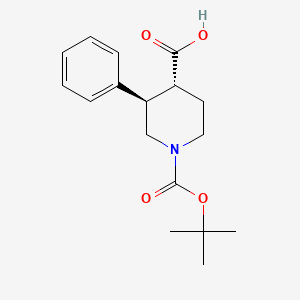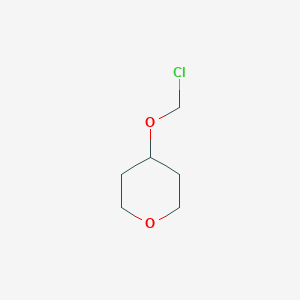
4-(Chloromethoxy)oxane
Descripción general
Descripción
4-(Chloromethoxy)oxane is a chemical compound with the CAS Number: 139084-54-1 . It has a molecular weight of 150.6 and its IUPAC name is chloromethyl tetrahydro-2H-pyran-4-yl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11ClO2/c7-5-9-6-1-3-8-4-2-6/h6H,1-5H2 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
1. Bioremediation of Contaminated Waters
Research shows that 1,4-Dioxane, a compound related to 4-(Chloromethoxy)oxane, has been a significant concern in groundwater, surface water, and drinking water due to its toxicological profile and potential public health risks. Advances in bioremediation focus on chemical and physical treatment technologies, with recent studies emphasizing bioremediation and monitoring tools. These efforts aim to change the perception of 1,4-dioxane biodegradability and direct research towards practical needs (Zhang, Gedalanga, & Mahendra, 2017).
2. Advanced Oxidation Processes for Contaminant Destruction
Investigations into the formation of free radical intermediates in advanced oxidation processes (AOPs) have been conducted to enhance the degradation of recalcitrant contaminants like 1,4-dioxane. Studies using electron paramagnetic resonance (EPR) spectroscopy spin trapping identified radicals produced in oxidant solutions, contributing to our understanding of chemical radicals in AOP treatment of aqueous phase contaminants (Cashman et al., 2019).
3. Removal of 1,4-Dioxane from Wastewater
Chemical methods have been evaluated for treating 1,4-dioxane in industrial process wastewaters. Techniques like oxidation with hydrogen peroxide and ferrous iron, as well as chlorine oxidation, have shown effectiveness in oxidizing 1,4-dioxane. This research is crucial for developing efficient methods to handle 1,4-dioxane contamination in industrial wastewater (Klečka & Gonsior, 1986).
4. Synthesis and Thermal Properties of Polysiloxanes
Studies on the synthesis of ferroelectric side chain polysiloxanes, which include derivatives of 1,4-dioxane, have been conducted. These studies explore the mesomorphic behavior and thermal stability of these polysiloxanes, which are significant for materials science and engineering applications (Hsiue & Chen, 1995).
5. Reversible Optical Storage in Polymers
Research on azo polymers for reversible optical storage has included the study of compounds like 1,4-dioxane. These studies have revealed interactions between different polymer groups, offering insights into the design of materials for advanced optical storage technologies (Meng et al., 1996).
Propiedades
IUPAC Name |
4-(chloromethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-6-1-3-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBRNRBBAFWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



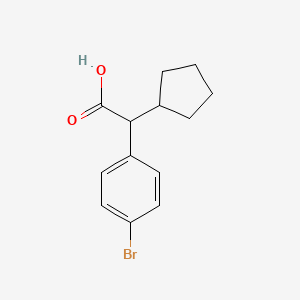

![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)



